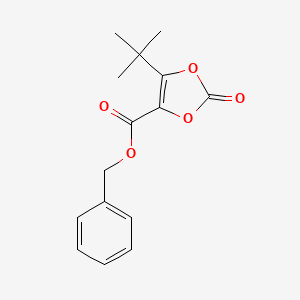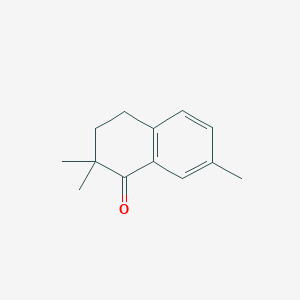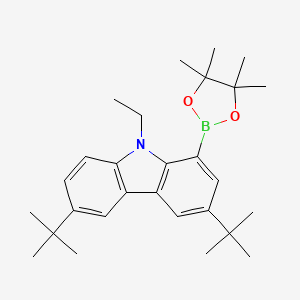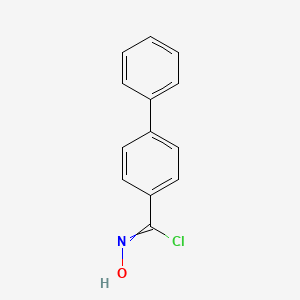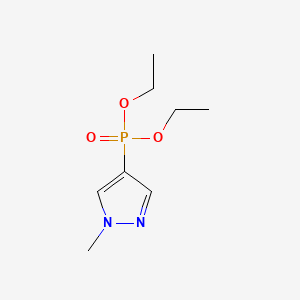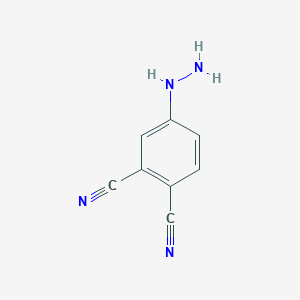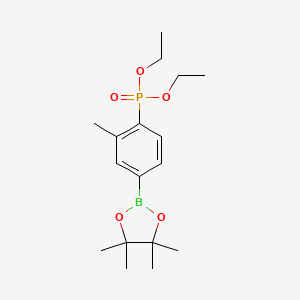
3-Amino-5-(2,4-difluorophenyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876599 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876599 involves several steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and purification.
Step 3: Final reaction to obtain MFCD32876599.
Industrial Production Methods
In industrial settings, the production of MFCD32876599 is scaled up using optimized processes to ensure high yield and cost-effectiveness. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
MFCD32876599 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Reacts with reducing agents to form [reduced product].
Substitution: Participates in substitution reactions with [specific reagents].
Common Reagents and Conditions
The reactions involving MFCD32876599 typically require specific reagents and conditions, such as:
Oxidizing Agents: [Examples of oxidizing agents].
Reducing Agents: [Examples of reducing agents].
Solvents: [Examples of solvents used].
Catalysts: [Examples of catalysts used].
Major Products
The major products formed from these reactions include [list of major products], which are valuable intermediates in various chemical processes.
Scientific Research Applications
MFCD32876599 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism of action of MFCD32876599 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to [specific target]: This interaction triggers a cascade of biochemical events.
Modulating [specific pathway]: This modulation leads to [specific biological effect].
Properties
Molecular Formula |
C9H8ClF2N3 |
|---|---|
Molecular Weight |
231.63 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H7F2N3.ClH/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H |
InChI Key |
LEFVCJWLKWNBEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



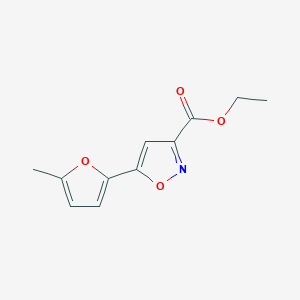



![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)
